Increased Lipophilicity (ΔLogP +0.46) and Elevated Boiling Point (Δ +28.9 °C) Relative to Parent Furo[2,3-b]pyridine
The 2-methyl substituent confers a measurable increase in lipophilicity compared to the unsubstituted parent scaffold. 2-Methylfuro[2,3-b]pyridine has a computed LogP of 1.76, whereas furo[2,3-b]pyridine has an ACD/LogP of 1.30, representing a ΔLogP of +0.46 . The boiling point is correspondingly elevated: 208.5 ± 20.0 °C for the methyl analog versus 179.6 ± 13.0 °C for the parent at 760 mmHg . This LogP shift is consistent with the addition of a single methyl group to an aromatic heterocycle, but the magnitude is sufficient to alter chromatographic retention, membrane permeability predictions, and solvent partitioning behavior in synthetic workflows.
| Evidence Dimension | Lipophilicity (LogP) and Boiling Point |
|---|---|
| Target Compound Data | LogP = 1.76 (computed); Boiling Point = 208.5 ± 20.0 °C at 760 mmHg |
| Comparator Or Baseline | Furo[2,3-b]pyridine (CAS 272-01-5): LogP = 1.30 (ACD/LogP); Boiling Point = 179.6 ± 13.0 °C at 760 mmHg |
| Quantified Difference | ΔLogP = +0.46; ΔBoiling Point = +28.9 °C |
| Conditions | Predicted/computed values from ACD/Labs and ChemSrc databases; boiling point at standard atmospheric pressure (760 mmHg) |
Why This Matters
The LogP difference of 0.46 translates to an approximately 2.9-fold increase in octanol-water partition coefficient, which is consequential for reverse-phase chromatographic purification method development and for predicting relative passive membrane permeability in cell-based assays.
